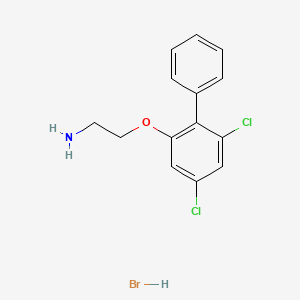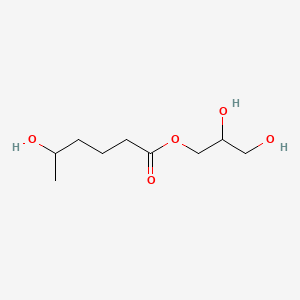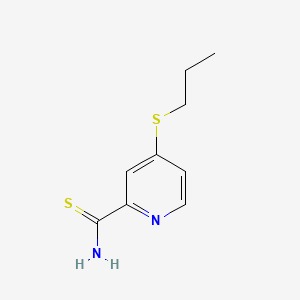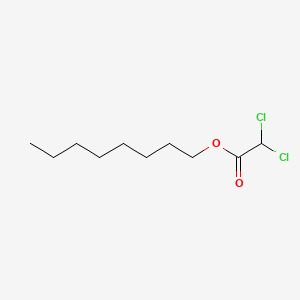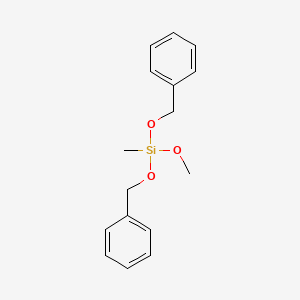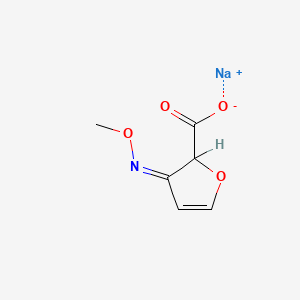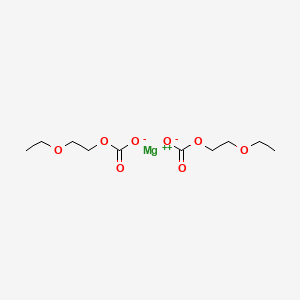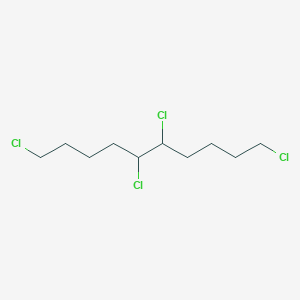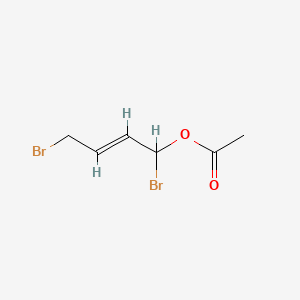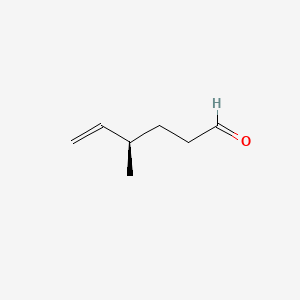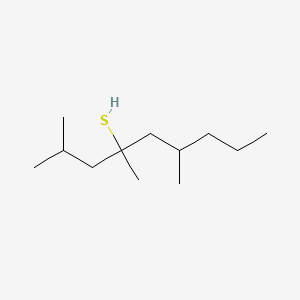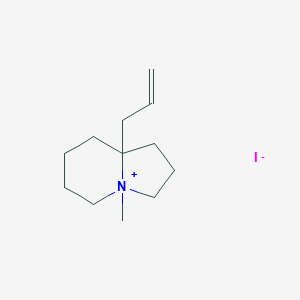
2-Pyridinecarbothioamide, 4-((2-methylpropyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinecarbothioamide, 4-((2-methylpropyl)thio)- is a chemical compound that belongs to the class of pyridinecarbothioamides This compound is characterized by the presence of a pyridine ring attached to a carbothioamide group, with an additional 4-((2-methylpropyl)thio) substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarbothioamide, 4-((2-methylpropyl)thio)- can be achieved through several synthetic routes. One common method involves the reaction of 2-pyridinecarbothioamide with 2-methylpropylthiol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of 2-Pyridinecarbothioamide, 4-((2-methylpropyl)thio)- may involve large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity, and the product is isolated using industrial-scale purification methods such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarbothioamide, 4-((2-methylpropyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Pyridinecarbothioamide, 4-((2-methylpropyl)thio)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Pyridinecarbothioamide, 4-((2-methylpropyl)thio)- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarbothioamide: Lacks the 4-((2-methylpropyl)thio) substituent.
4-((2-methylpropyl)thio)-2-pyridinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
Uniqueness
2-Pyridinecarbothioamide, 4-((2-methylpropyl)thio)- is unique due to the presence of both the pyridinecarbothioamide and the 4-((2-methylpropyl)thio) substituent, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
186044-59-7 |
|---|---|
Molecular Formula |
C10H14N2S2 |
Molecular Weight |
226.4 g/mol |
IUPAC Name |
4-(2-methylpropylsulfanyl)pyridine-2-carbothioamide |
InChI |
InChI=1S/C10H14N2S2/c1-7(2)6-14-8-3-4-12-9(5-8)10(11)13/h3-5,7H,6H2,1-2H3,(H2,11,13) |
InChI Key |
RNLSMNZQGLHZCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=CC(=NC=C1)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


